molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No. B128192
CAS RN: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Description

Isodecanol, also known as isodecyl alcohol, is a type of fatty alcohol that is often used as a modifier in various chemical systems. It is a branched alcohol, which means it has a carbon chain with one or more alkyl branches. This structure can influence its physical and chemical properties, making it suitable for specific applications. Although the provided papers do not directly discuss isodecanol, they mention similar compounds and their roles in chemical reactions and synthesis processes. For instance, the use of isodecanol as a modifier in amine extraction systems is highlighted, where it affects the extraction behavior of cobalt(II) by altering the solubility parameter and dielectric constant of the diluent .

Synthesis Analysis

The synthesis of compounds related to isodecanol, such as fatty alcohols and isomers, involves various chemical reactions and starting materials. For example, the synthesis of stereoisomers of a trimethyl-tetradecanol, a compound structurally related to isodecanol, was achieved using starting materials like citronellol and chloro-butanol . Similarly, the synthesis of isoprenoid acids from petroleum also involves fractional distillation and other chemical processes . These methods provide insights into the types of reactions and conditions that may be used for synthesizing isodecanol and its derivatives.

Molecular Structure Analysis

The molecular structure of isodecanol consists of a ten-carbon chain with a hydroxyl group attached to one of the carbons. The structure of isodecanol can be analyzed in the context of other similar molecules. For example, the occurrence of positional isomers of dihydroxyhexadecanoic acid in plant cutins and suberins suggests the complexity and variety of structures that fatty alcohols and acids can have . The molecular structure of isodecanol would influence its physical properties and reactivity in chemical reactions.

Chemical Reactions Analysis

Isodecanol can participate in various chemical reactions due to its alcohol functional group. The papers discuss reactions such as the multi-component reactions of isocyanides, which are versatile and can be used to create a wide range of products . Although isodecanol is not specifically mentioned, its alcohol group could theoretically be involved in similar multi-component reactions, acting as a reactant or a solvent modifier.

Physical and Chemical Properties Analysis

The physical and chemical properties of isodecanol are influenced by its molecular structure. The presence of the alcohol group and the branched carbon chain would affect its solubility, boiling point, and reactivity. The effect of isodecanol on amine extraction systems indicates that it can alter the solubility and extraction efficiency of other compounds . Additionally, the synthesis of iso-tridecanol polyoxyethylene ether phosphate and its resistance to alkaline permeability suggest that derivatives of fatty alcohols like isodecanol can have tailored properties for specific applications .

Scientific Research Applications

Applications in Nuclear Science and Environmental Management

  • Actinide Partitioning : A study by Sengupta et al. (2014) found that 0.2 M CMPO in a 10% isodecanol-dodecane system was effective for evaluating the extraction behavior of actinides in various oxidation states. This solvent system was used for actinide partitioning from simulated high-level waste of fast breeder reactor fuel.

  • Uranium Solvent Extraction : Zhu, Pranolo, and Cheng (2013) demonstrated that isodecanol, used as a modifier for Aliquat 336 in Shellsol D70, effectively extracts uranium from carbonate leach solutions, achieving more than 98% extraction efficiency and good separation from vanadium Zhu, Pranolo, & Cheng (2013).

Applications in Chemical Engineering and Material Science

  • Heavy Metal Extraction : Jalil et al. (2020) reported that a synergistic system of D2EHPA-isodecanol could recover gold from thiourea leaching solution with high efficiency, highlighting isodecanol's role in enhancing extraction processes Jalil et al. (2020).

  • Boron Recovery from Salt Lake Brines : Research by Xu et al. (2021) identified isodecanol as an effective agent for boron extraction from brines with high magnesium content. This study highlighted its potential for commercial applications in boron recovery Xu et al. (2021).

Applications in Industrial and Applied Chemistry

  • Synthesis of Special Surfactants : Han Jin-fang (2007) developed surfactants with antistatic properties and high lubricity using isodecanol polyoxyalkylene ether Han Jin-fang (2007).

  • Sulfate Extraction from Acidic Wastewaters : Koekemoer, Buys, and Rollings (2000) explored the use of supported liquid membranes with isodecanol for removing sulfate ions from acidic wastewater, demonstrating its effectiveness in environmental management Koekemoer, Buys, & Rollings (2000).

Safety And Hazards

Isodecanol is classified as a skin irritant and hazardous to the aquatic environment with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling Isodecanol .

Future Directions

The global Isodecanol market is expected to grow at a rate of 4.40% for the forecast period of 2021 to 2028 due to the increasing growth of the cosmetics industry across the globe . The market size is estimated to grow at a CAGR of 5.7% over the forecast period .

Relevant Papers

One paper discusses the use of Isodecanol in the extraction of phenol from an aqueous solution using an emulsion liquid membrane . Another paper discusses the high yield co-production of isobutanol and ethanol from switchgrass .

properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Product Name

Isodecanol

Color/Form

Colorless liquid

CAS RN

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Synthesis routes and methods I

Procedure details

n-decylalcohol, iso-decylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LAH (lithium aluminum hydride, 1.10 g, 29.0 mmol) was suspended in ether (50 ml), and the slurry was kept at 0° C. Thereto was slowly added dropwise a solution of 8-methylnonanoic acid ethyl ester (5.81 g, 29.0 mmol) in ether (20 ml). After the completion of the dropwise addition, the slurry was stirred at room temperature for 2 hr and 10% aqueous potassium hydrogen sulfate solution (50 ml) was slowly added to the reaction mixture. Ether (100 ml) was further added, and the aqueous layer was separated from the organic layer. The organic layer was washed with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure (60 to 65° C./2 mmHg) to give 8-methyl-1-nonanol (4.27 g, 27.0 mmol) as a colorless oil.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodecanol
Reactant of Route 2
Reactant of Route 2
Isodecanol
Reactant of Route 3
Reactant of Route 3
Isodecanol
Reactant of Route 4
Reactant of Route 4
Isodecanol
Reactant of Route 5
Reactant of Route 5
Isodecanol
Reactant of Route 6
Reactant of Route 6
Isodecanol

Citations

For This Compound
1,420
Citations
FA Poposka, K Nikolovski, R Tomovska - Chemical Engineering Science, 1998 - Elsevier
Kinetic measurements of the extraction of citric acid from aqueous solutions with trioctylamine in isodecanol/n-paraffins mixtures, were carried out in a highly agitated system (750min -1 …
Number of citations: 79 www.sciencedirect.com
MA Basu, T Samanta, D Das - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… For TBP–isodecanol system this supports our earlier proposition that there is a probability of isolated TBP molecules getting trapped within H-bonded isodecanol molecular cage. …
Number of citations: 11 www.sciencedirect.com
A Sengupta, MS Murali, SK Thulasidas, PK Mohapatra - Hydrometallurgy, 2014 - Elsevier
0.2 M CMPO in isodecanol(10%)–dodecane system was taken for evaluating the extraction behavior of actinides in different oxidation states. The order of decrease in distribution ratio …
Number of citations: 35 www.sciencedirect.com
FA Poposka, K Nikolovski… - Journal of chemical …, 1997 - jstage.jst.go.jp
When aerobic fermentation processes are used for production of organic acids, they are the most interesting products which can be made from biomass. With the well known …
Number of citations: 42 www.jstage.jst.go.jp
S Imdad, RK Dohare - … of Hazardous, Toxic, and Radioactive Waste, 2022 - ascelibrary.org
… The main reason for lagging Aliquat 336 behind Isodecanol was its complex 3D structure, … , whereas Isodecanol tends to carry phenol through the membrane. Because both Isodecanol …
Number of citations: 2 ascelibrary.org
BK TAIT*, DP SHILLINGTON - Solvent Extraction and Ion …, 1992 - Taylor & Francis
… % isodecanol - benzene (the isodecanol serves as a modifier). It is proposed that diamine extractants should display a bifunctional nature in that they can extract metal complexes in two …
Number of citations: 5 www.tandfonline.com
DP Shilungton, BK Tait - Solvent extraction and Ion Exchange, 1991 - Taylor & Francis
The tertiary amine extractants N,N,N’,N’-tetra-n-octylethylenediamine, N,N-di-n-octyl-2-(aminomethyl)pyridine and Alamine 336 were used to extract cobalt(II) from a thiocyanate medium…
Number of citations: 5 www.tandfonline.com
M Basu, P Sinharoy, J Ramkumar, SL Gawali… - Journal of Solution …, 2019 - Springer
… isodecanol, which is recognized as a promising system for the separation of minor actinides, with special emphasis on the behavior of isodecanol … presence and absence of isodecanol. …
Number of citations: 4 link.springer.com
BK Tait, DP Shillington - SOLVENT EXTRACTION AND ION …, 1993 - Taylor & Francis
… The mole fraction of the forms in which cobalt(l1) is extracted by pyridioc as a function of the percentage isodecanol. The spectrum for 10% isodecanol is too poorly defined to allow …
Number of citations: 3 www.tandfonline.com
K Chandran, KA Venkatesan, TG Srinivasan… - Proceedings of the …, 2014 - inis.iaea.org
… In the recent past, the long-chain alcohol based phase modifiers such as isodecanol and … risk of using alcohol based diluents especially isodecanol (ID) in reprocessing applications …
Number of citations: 3 inis.iaea.org

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